1-Phenylcyclopropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclopropane-1-sulfonyl fluoride is a compound of significant interest in organic chemistry due to its unique structural features and reactivity. This compound belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity balance. Sulfonyl fluorides have gained attention for their applications in various fields, including drug discovery, chemical biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with sulfonyl fluoride precursors under specific conditions. For instance, a mixture of (1R,2S,3R)-2-cyano-3-phenylcyclopropane-1-sulfonyl fluoride, 4-methoxyphenol, potassium carbonate, and dry acetonitrile can be stirred at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the use of readily available starting materials such as sulfonates or sulfonic acids. A one-pot synthesis method has been developed, which features mild reaction conditions and easy-to-operate reagents . This method allows for the efficient production of sulfonyl fluorides, including this compound, on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, forming stable S-C, S-O, and S-N covalent linkages.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom, leading to different sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfones, and sulfonate esters .
Scientific Research Applications
1-Phenylcyclopropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it an attractive target for nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with specific amino acids in proteins, leading to enzyme inhibition or protein labeling . The molecular targets and pathways involved include active-site amino acids in enzymes and proteins.
Comparison with Similar Compounds
1-Phenylcyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
1-Bromoethene-1-sulfonyl fluoride: This compound also contains a sulfonyl fluoride group and is used in similar applications, including click chemistry and enzyme inhibition.
Sulfuryl Fluoride Gas: Used as a fluorosulfonylating reagent, it represents a concise approach for C-SO2F bond formation.
Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This structural feature makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9FO2S |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-phenylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H9FO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
WRENOOIBRMVPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.